3-Bromobenzo[b]thiophene-2-carbaldehyde
Overview
Description
3-Bromobenzo[b]thiophene-2-carbaldehyde is a compound with the molecular formula C9H5BrOS . It is a derivative of benzo[b]thiophene, which is a versatile precursor to many drugs and exhibits various biological activities .
Synthesis Analysis
The synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde can be achieved via the reaction of 3-methyl/3-bromobenzo[b]thiophene-2-carboxaldehyde with appropriate thiosemicarbazides . Another method involves bromination with N-bromosuccinimide (NBS) in DMF .Molecular Structure Analysis
The molecular structure of 3-Bromobenzo[b]thiophene-2-carbaldehyde can be represented by the InChI string:InChI=1S/C9H5BrOS/c10-9-6-3-1-2-4-7 (6)12-8 (9)5-11/h1-5H
. This compound has a heavy atom count of 12 . Chemical Reactions Analysis
3-Bromobenzo[b]thiophene-2-carbaldehyde undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.11 g/mol . It has a density of 1.7±0.1 g/cm³, a boiling point of 351.3±22.0 °C at 760 mmHg, and a flash point of 166.3±22.3 °C . It has a topological polar surface area of 45.3 Ų .Scientific Research Applications
Mass Spectroscopy Studies
Mass spectroscopic studies of derivatives related to 3-Bromobenzo[b]thiophene-2-carbaldehyde provide insights into the mass decay schemes of these compounds. This research is vital for understanding the structural and chemical properties of such compounds (Neidlein, Heid, & Hotzel, 1977).
Preparation and Reactions
The preparation and reactions of compounds structurally similar to 3-Bromobenzo[b]thiophene-2-carbaldehyde, like secondary amino benzo[b]thiophens, reveal the potential for diverse chemical transformations and applications in organic synthesis (Chippendale, Iddon, Suschitzky, & Taylor, 1974).
Synthesis and Reactions with Lithium Derivatives
Studies on the synthesis and reactions of benzo[b]thienyl-lithium derivatives demonstrate the versatility of these compounds in organic chemistry, leading to a range of substituted benzo[b]thiophens (Dickinson & Iddon, 1971).
Bromination and Formylation Studies
Bromination and Vilsmeier–Haack formylation of benzo[b]thiophen derivatives show the potential for further chemical modification and the creation of novel compounds for various applications (Drewry & Scrowston, 1969).
Nitration Reactions
Investigations into the nitration reactions of benzo[b]thiophen derivatives, closely related to 3-Bromobenzo[b]thiophene-2-carbaldehyde, add to our understanding of the chemical behavior and potential applications of these compounds in synthetic chemistry (Cooper & Scrowston, 1972).
Future Directions
properties
IUPAC Name |
3-bromo-1-benzothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUZXULTSUGIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500707 | |
Record name | 3-Bromo-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzo[b]thiophene-2-carbaldehyde | |
CAS RN |
10135-00-9 | |
Record name | 3-Bromo-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-benzothiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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